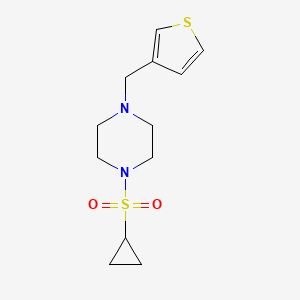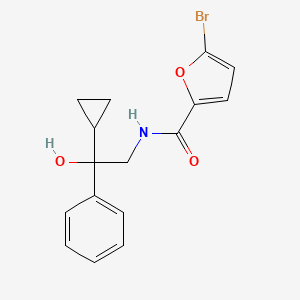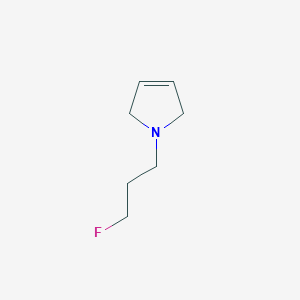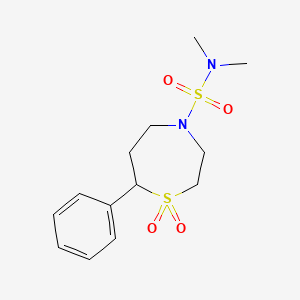![molecular formula C19H12ClFN4O3S B2729246 N-(3-chloro-4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 1005300-90-2](/img/structure/B2729246.png)
N-(3-chloro-4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C19H12ClFN4O3S and its molecular weight is 430.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Applications
Imidazo[2,1-b][1,3]thiazole derivatives have been explored for their anticancer properties. For instance, novel 2-aralkyl-5-substituted-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazole derivatives were synthesized and evaluated for their potent anticancer activity against leukemia cells, highlighting their potential as chemotherapeutic agents (Karki et al., 2011). Furthermore, a series of imidazo[2,1-b]thiazole compounds were designed, synthesized, and found to possess cytotoxic activity against colon cancer and melanoma cell lines, with some derivatives showing superior activity compared to the positive control, sorafenib (Abdel‐Maksoud et al., 2019).
Anti-inflammatory and Analgesic Activities
Research on imidazothiazole derivatives has also covered their anti-inflammatory and analgesic potential. A study focusing on new carboxamides derived from the imidazo[2,1-b]thiazole skeleton investigated their anti-inflammatory and analgesic activities, revealing compounds that showed significant effects, suggesting their utility in treating inflammation and pain (Soyer Can et al., 2021).
Antimicrobial and Antifungal Effects
The antimicrobial and antifungal properties of imidazo[2,1-b][1,3]thiazole derivatives have been a subject of interest. Several studies have synthesized and tested various derivatives for their activity against bacterial and fungal strains, providing insights into their potential use as antimicrobial and antifungal agents. For example, novel substituted 1,3,4-thiadiazole and imidazo[2,1-b][1,3,4]thiadiazole derivatives exhibited appreciable antibacterial and antifungal activities at certain concentrations (Chandrakantha et al., 2014).
Antitumor and Antisecretory Activity
The antitumor activities of imidazole derivatives, including imidazotetrazines, have been explored, showing promising routes for the synthesis of antitumor drugs like temozolomide, which is indicative of the potential of imidazole derivatives in cancer treatment (Wang et al., 1997). Additionally, imidazo[1,2-a]pyridines with substitutions have been synthesized as potential antiulcer agents, demonstrating the versatility of imidazo derivatives in targeting various physiological conditions (Starrett et al., 1989).
Mecanismo De Acción
Target of action
Compounds with an imidazo[2,1-b][1,3]thiadiazole scaffold, like “N-(3-chloro-4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide”, have been found to target Epidermal Growth Factor Receptor (EGFR) in cancer cells .
Mode of action
These compounds interact with EGFR, inhibiting its activity. This can lead to a decrease in the proliferation of cancer cells .
Biochemical pathways
The inhibition of EGFR can affect multiple downstream pathways, including the PI3K/Akt pathway and the MAPK pathway, which are involved in cell survival and proliferation .
Pharmacokinetics
Similar compounds have been found to have good bioavailability .
Result of action
The inhibition of EGFR by “this compound” could potentially lead to a decrease in the proliferation of cancer cells .
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN4O3S/c1-10-17(18(26)22-12-5-6-15(21)14(20)8-12)29-19-23-16(9-24(10)19)11-3-2-4-13(7-11)25(27)28/h2-9H,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALHWAAONKQEIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(isopropylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2729168.png)
![2,1,3-Benzothiadiazol-5-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2729173.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2729175.png)
![Methyl 2-(4-{[(4-chloroanilino)carbonyl]amino}phenoxy)benzenecarboxylate](/img/structure/B2729177.png)
![4-Ethyl-3-[(4-fluorophenyl)methylsulfanyl]-5-(1-methyltriazol-4-yl)-1,2,4-triazole](/img/structure/B2729178.png)
![2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2729179.png)
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2729180.png)
![7-(2-Chlorophenyl)-2-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2729181.png)



![[(1-Cyanocyclohexyl)carbamoyl]methyl 4-(2-cyanoacetamido)benzoate](/img/structure/B2729186.png)